2,3-Difluoro-5-(trifluoromethoxy)benzonitrile
Description
2,3-Difluoro-5-(trifluoromethoxy)benzonitrile is a fluorinated aromatic nitrile characterized by fluorine substituents at positions 2 and 3 of the benzene ring, a trifluoromethoxy (-OCF₃) group at position 5, and a nitrile (-CN) functional group at position 1.
Properties
IUPAC Name |
2,3-difluoro-5-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5NO/c9-6-2-5(15-8(11,12)13)1-4(3-14)7(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYKQWZHSTYJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-(trifluoromethoxy)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzonitrile scaffold. One common method involves the reaction of 2,3-difluorobenzonitrile with trifluoromethoxy reagents under specific conditions. For instance, the reaction can be carried out using trifluoromethyl ether and a suitable base, such as potassium carbonate, in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 2,3-Difluoro-5-(trifluoromethoxy)benzonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzonitriles, while oxidation and reduction can yield corresponding benzoic acids or amines .
Scientific Research Applications
2,3-Difluoro-5-(trifluoromethoxy)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-(trifluoromethoxy)benzonitrile depends on its specific application. In pharmaceuticals, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of fluorine atoms can enhance these interactions by increasing the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Structural and Molecular Differences
The following table summarizes key structural and molecular differences between 2,3-Difluoro-5-(trifluoromethoxy)benzonitrile and related compounds:
*Note: Mass values marked with * are inferred based on molecular formulas.
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects: The trifluoromethoxy (-OCF₃) group in the target compound and 2-Fluoro-5-(trifluoromethoxy)benzonitrile strongly withdraw electrons, activating the benzene ring toward electrophilic substitution at meta/para positions. However, the additional fluorine at position 3 in the target compound further enhances this effect compared to the mono-fluoro analog . The methyl group in 2,3-Difluoro-5-methylbenzonitrile donates electrons, making the ring less reactive toward electrophiles compared to the trifluoromethoxy-containing compounds.
Lipophilicity and Solubility :
- The trifluoromethoxy group increases lipophilicity compared to methoxy (-OCH₃) but less than methyl (-CH₃) . This property impacts bioavailability and solubility in organic solvents.
- The complex indenyl derivative exhibits higher polarity due to its sulfonyl (-SO₂CH₃) and hydroxyl (-OH) groups, likely enhancing water solubility.
Biological Activity
2,3-Difluoro-5-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple fluorine atoms and a nitrile group enhances its chemical properties, making it a candidate for various applications in drug discovery and development.
Chemical Structure
The chemical structure of 2,3-Difluoro-5-(trifluoromethoxy)benzonitrile can be represented as follows:
- Molecular Formula : C₈H₂F₅N
- CAS Number : 1404194-78-0
This compound features:
- A benzene ring substituted with two fluorine atoms at the 2 and 3 positions.
- A trifluoromethoxy group at the 5 position.
- A nitrile (-C≡N) functional group.
The biological activity of 2,3-Difluoro-5-(trifluoromethoxy)benzonitrile is primarily attributed to its interaction with specific biological targets. The fluorine atoms enhance lipophilicity and alter hydrogen bonding capabilities, potentially increasing binding affinity to enzymes and receptors. This can lead to significant changes in biological activity, influencing various metabolic pathways.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities. The following table summarizes some key findings related to the biological activity of 2,3-Difluoro-5-(trifluoromethoxy)benzonitrile and related compounds:
Case Studies
- Antiviral Activity : A study explored the antiviral potential of fluorinated compounds similar to 2,3-Difluoro-5-(trifluoromethoxy)benzonitrile. These compounds displayed significant inhibitory effects on HCV NS5B polymerase, with IC₅₀ values indicating potent antiviral properties. The structure-activity relationship (SAR) highlighted that the trifluoromethoxy group significantly enhances efficacy against viral targets .
- Enzyme Inhibition : Another investigation focused on the inhibition of branched-chain amino acid transaminases (BCAT1 and BCAT2). Compounds structurally related to 2,3-Difluoro-5-(trifluoromethoxy)benzonitrile demonstrated competitive inhibition with promising IC₅₀ values, suggesting potential therapeutic applications in metabolic disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
